Cas no 1696159-78-0 (1-{(benzyloxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)

1-{(benzyloxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-{(benzyloxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- EN300-23107506
- 1696159-78-0
-
- Inchi: 1S/C21H23NO4/c1-20(2)12-13-21(18(23)24,17-11-7-6-10-16(17)20)22-19(25)26-14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,22,25)(H,23,24)
- InChI Key: FFEAHRYQLPNXPH-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC=CC=2C(C)(C)CC1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 353.16270821g/mol
- Monoisotopic Mass: 353.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 4.2
1-{(benzyloxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23107506-0.05g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 95% | 0.05g |
$900.0 | 2024-06-20 | |
Enamine | EN300-23107506-1.0g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 95% | 1.0g |
$1070.0 | 2024-06-20 | |
Enamine | EN300-23107506-0.5g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 95% | 0.5g |
$1027.0 | 2024-06-20 | |
Enamine | EN300-23107506-10.0g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 95% | 10.0g |
$4606.0 | 2024-06-20 | |
Enamine | EN300-23107506-0.1g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 95% | 0.1g |
$943.0 | 2024-06-20 | |
Enamine | EN300-23107506-2.5g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 95% | 2.5g |
$2100.0 | 2024-06-20 | |
Enamine | EN300-23107506-0.25g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 95% | 0.25g |
$985.0 | 2024-06-20 | |
Enamine | EN300-23107506-1g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 1g |
$1070.0 | 2023-09-15 | ||
Enamine | EN300-23107506-10g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 10g |
$4606.0 | 2023-09-15 | ||
Enamine | EN300-23107506-5.0g |
1-{[(benzyloxy)carbonyl]amino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
1696159-78-0 | 95% | 5.0g |
$3105.0 | 2024-06-20 |
1-{(benzyloxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Related Literature
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 1-{(benzyloxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1-{(Benzyloxy)Carbonylamino}-4,4-Dimethyl-1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1696159-78-0, known as 1-{(benzyloxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a tetrahydronaphthalene core substituted with a benzyloxy carbonyl amino group and two methyl groups at the 4-position. The unique combination of these functional groups makes it a valuable compound in the fields of organic synthesis and drug development.
Recent studies have highlighted the importance of tetrahydronaphthalene derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The presence of the benzyloxy carbonyl amino group in this compound adds further functionality, enabling it to participate in various chemical reactions such as peptide coupling and protection/deprotection strategies. This makes it an ideal candidate for use in the synthesis of complex molecules with therapeutic potential.
The synthesis of 1-{(benzyloxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the tetrahydronaphthalene core. This is followed by the introduction of the methyl groups at the 4-position and subsequent functionalization with the benzyloxy carbonyl amino group. The carboxylic acid group at position 1 plays a crucial role in determining the compound's reactivity and compatibility with other functional groups.
In terms of applications, this compound has shown promise in the development of peptide-based drugs and bioconjugates due to its ability to act as a linker or spacer in complex molecular architectures. Its stability under physiological conditions and its ability to undergo selective chemical transformations make it an attractive option for researchers in the pharmaceutical industry.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound more accurately. By employing molecular docking studies and quantum mechanical calculations, scientists can now better understand how this compound interacts with biological targets such as enzymes and receptors. These insights are invaluable for optimizing its design and improving its efficacy as a therapeutic agent.
The benzyloxy carbonyl amino group in this compound also contributes to its versatility in organic synthesis. It can be used as a protecting group for amino acids during peptide synthesis or as a reactive handle for cross-coupling reactions. This dual functionality makes it a valuable tool in modern synthetic chemistry.
In conclusion, 1-{(benzyloxy)carbonylamino}-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a versatile and intriguing compound with wide-ranging applications in organic synthesis and drug development. Its unique structure and functional groups make it a valuable asset for researchers seeking to design novel bioactive molecules with therapeutic potential.
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